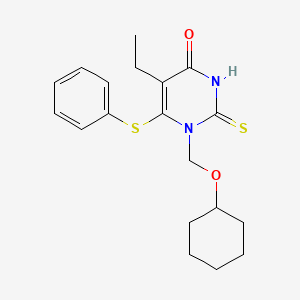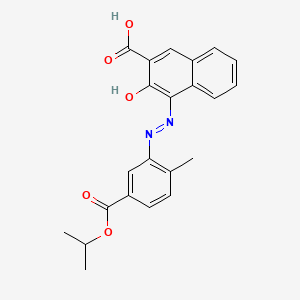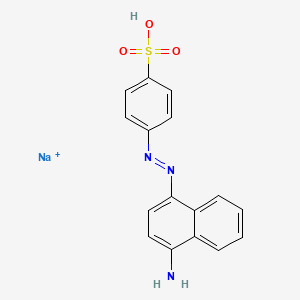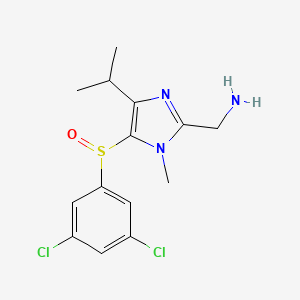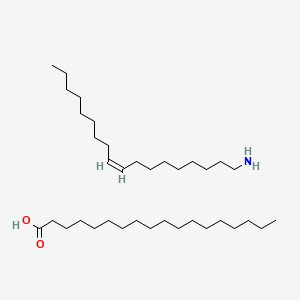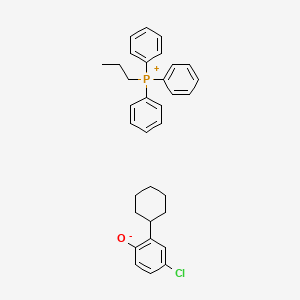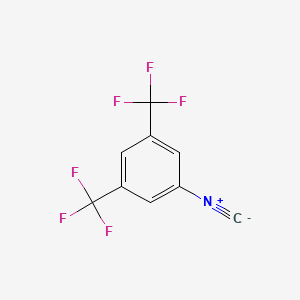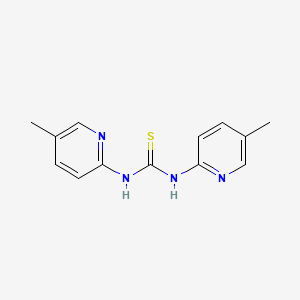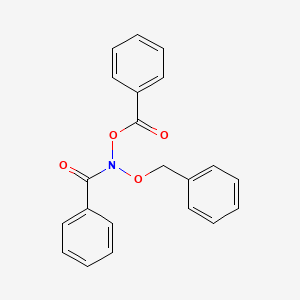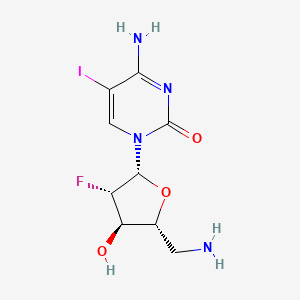
1-(5-amino-2,5-dideoxy-2-fluoro-beta-D-arabinofuranosyl)-5-iodocytosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-amino-2,5-dideoxy-2-fluoro-beta-D-arabinofuranosyl)-5-iodocytosine is a synthetic nucleoside analog. Nucleoside analogs are compounds structurally similar to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. These analogs are often used in medical research and treatment, particularly in antiviral and anticancer therapies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-amino-2,5-dideoxy-2-fluoro-beta-D-arabinofuranosyl)-5-iodocytosine typically involves multiple steps, including the protection and deprotection of functional groups, glycosylation reactions, and halogenation.
Protection of Functional Groups: Protecting groups are used to mask reactive sites on the molecule to prevent unwanted reactions.
Glycosylation: This step involves the formation of a glycosidic bond between the sugar moiety (arabinofuranose) and the nucleobase (cytosine).
Halogenation: Introduction of the iodine atom at the 5-position of the cytosine ring.
Deprotection: Removal of protecting groups to yield the final product.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow processes, and stringent quality control measures to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(5-amino-2,5-dideoxy-2-fluoro-beta-D-arabinofuranosyl)-5-iodocytosine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions.
Hydrolysis: The glycosidic bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like thiols, amines, or halides.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic solutions.
Major Products Formed
The major products depend on the specific reactions and conditions used. For example, substitution reactions may yield various derivatives with different functional groups replacing the iodine atom.
Applications De Recherche Scientifique
1-(5-amino-2,5-dideoxy-2-fluoro-beta-D-arabinofuranosyl)-5-iodocytosine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and nucleic acids.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Used in the development of pharmaceuticals and diagnostic tools.
Mécanisme D'action
The mechanism of action of 1-(5-amino-2,5-dideoxy-2-fluoro-beta-D-arabinofuranosyl)-5-iodocytosine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. This compound may inhibit DNA or RNA synthesis by acting as a chain terminator or by inhibiting key enzymes involved in nucleic acid metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-iodocytosine
- 1-(5-amino-2,5-dideoxy-beta-D-arabinofuranosyl)-5-iodocytosine
- 1-(2,5-dideoxy-2-fluoro-beta-D-arabinofuranosyl)-5-iodocytosine
Uniqueness
1-(5-amino-2,5-dideoxy-2-fluoro-beta-D-arabinofuranosyl)-5-iodocytosine is unique due to the presence of both the amino and fluoro groups on the sugar moiety, which can significantly affect its chemical properties and biological activity. These modifications can enhance its stability, selectivity, and potency compared to other nucleoside analogs.
Propriétés
Numéro CAS |
105281-13-8 |
|---|---|
Formule moléculaire |
C9H12FIN4O3 |
Poids moléculaire |
370.12 g/mol |
Nom IUPAC |
4-amino-1-[(2R,3S,4R,5R)-5-(aminomethyl)-3-fluoro-4-hydroxyoxolan-2-yl]-5-iodopyrimidin-2-one |
InChI |
InChI=1S/C9H12FIN4O3/c10-5-6(16)4(1-12)18-8(5)15-2-3(11)7(13)14-9(15)17/h2,4-6,8,16H,1,12H2,(H2,13,14,17)/t4-,5+,6-,8-/m1/s1 |
Clé InChI |
PLTHDZDHDMWBBR-BYPJNBLXSA-N |
SMILES isomérique |
C1=C(C(=NC(=O)N1[C@H]2[C@H]([C@@H]([C@H](O2)CN)O)F)N)I |
SMILES canonique |
C1=C(C(=NC(=O)N1C2C(C(C(O2)CN)O)F)N)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


